molecular formula C19H17N3O4S B14938595 N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14938595
M. Wt: 383.4 g/mol
InChI Key: JFVQFEVGHVWLBL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzothiazole moiety and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and benzodioxine-containing molecules. Examples include:

Uniqueness

What sets N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of the benzothiazole and benzodioxine moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H17N3O4S/c23-17(22-19-21-12-5-1-4-8-16(12)27-19)9-10-20-18(24)15-11-25-13-6-2-3-7-14(13)26-15/h1-8,15H,9-11H2,(H,20,24)(H,21,22,23)

InChI Key

JFVQFEVGHVWLBL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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